molecular formula C7H16BrNO B8223346 2-(Piperidin-1-yl)ethan-1-ol hydrobromide

2-(Piperidin-1-yl)ethan-1-ol hydrobromide

Cat. No.: B8223346
M. Wt: 210.11 g/mol
InChI Key: RWYBDDJANDJDHN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(Piperidin-1-yl)ethan-1-ol hydrobromide is a chemical compound with the molecular formula C7H16BrNO. It is a derivative of piperidine, a six-membered heterocyclic amine, and is commonly used in various chemical and pharmaceutical research applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Piperidin-1-yl)ethan-1-ol hydrobromide typically involves the reaction of piperidine with ethylene oxide, followed by treatment with hydrobromic acid to form the hydrobromide salt. The reaction conditions generally require an inert atmosphere and controlled temperatures to ensure the desired product is obtained .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and equipment to ensure high yield and purity. The compound is often produced in bulk for research and pharmaceutical applications .

Chemical Reactions Analysis

Types of Reactions

2-(Piperidin-1-yl)ethan-1-ol hydrobromide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-(Piperidin-1-yl)ethan-1-ol hydrobromide is widely used in scientific research, including:

Mechanism of Action

The mechanism of action of 2-(Piperidin-1-yl)ethan-1-ol hydrobromide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can modulate biochemical pathways by binding to these targets, leading to various biological effects. The exact pathways and molecular targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(Piperidin-1-yl)ethan-1-ol hydrobromide is unique due to its specific chemical structure, which imparts distinct physical and chemical properties. The presence of the hydrobromide salt enhances its solubility and stability, making it suitable for various research and industrial applications .

Properties

IUPAC Name

2-piperidin-1-ylethanol;hydrobromide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H15NO.BrH/c9-7-6-8-4-2-1-3-5-8;/h9H,1-7H2;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RWYBDDJANDJDHN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)CCO.Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H16BrNO
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

210.11 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.